4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
Description
4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a pyrimidine derivative characterized by two methoxy groups at positions 4 and 6 of the pyrimidine ring and a 4-(2-methoxyphenyl)piperazine substituent at position 2. This structure confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-22-14-7-5-4-6-13(14)20-8-10-21(11-9-20)17-18-15(23-2)12-16(19-17)24-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJDAAIOQIHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4,6-Dimethoxypyrimidine
The precursor 2-chloro-4,6-dimethoxypyrimidine is typically prepared via chlorination of 2-amino-4,6-dimethoxypyrimidine. In a protocol analogous to methods described in patent literature, chlorination agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are used under reflux conditions. For instance, treatment of 2-amino-4,6-dimethoxypyrimidine with POCl3 at 110°C for 6–8 hours yields the chlorinated derivative in 85–90% purity.
Reaction with 4-(2-Methoxyphenyl)Piperazine
The chlorinated intermediate undergoes SNAr with 4-(2-methoxyphenyl)piperazine. Key parameters include:
-
Solvent Selection : Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.
-
Base Utilization : Triethylamine (TEA) or N,N-dimethylaniline neutralizes HCl generated during substitution, preventing protonation of the piperazine nucleophile.
-
Temperature and Time : Reactions proceed at 80–100°C for 12–24 hours, achieving yields of 70–78% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Optimization of SNAr Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | 1,4-Dioxane | 75 | 92 |
| Base | N,N-Dimethylaniline | 78 | 95 |
| Temperature | 90°C | 72 | 90 |
| Reaction Time | 18 hours | 70 | 88 |
Alternative Routes: Condensation and Cyclization
Multicomponent Cyclization
An alternative approach involves constructing the pyrimidine ring in situ with pre-installed piperazine substituents. This method employs a Biginelli-like reaction, combining urea derivatives, β-keto esters, and aldehydes. For example, condensation of 4-(2-methoxyphenyl)piperazine-1-carbaldehyde with methyl acetoacetate and urea in ethanol under acidic conditions yields the pyrimidine core. However, this route suffers from lower yields (45–55%) due to competing side reactions.
Reductive Amination
In a modified strategy, reductive amination of 2-amino-4,6-dimethoxypyrimidine with 2-methoxybenzaldehyde followed by cyclization introduces the piperazine moiety. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine reduction, yielding the target compound in 60–65% yield after recrystallization from isopropanol.
Critical Analysis of Impurity Formation
Byproduct Identification
Common impurities include:
Mitigation Strategies
-
Stoichiometric Control : Maintaining a 1:1.1 molar ratio of chloropyrimidine to piperazine minimizes bis-alkylation.
-
Purification Techniques : Gradient elution chromatography (hexane → ethyl acetate) resolves urea impurities, achieving >98% purity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups (-OCH₃) at positions 4 and 6 of the pyrimidine ring undergo oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 6 hrs | 4,6-Dihydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine | 62% |
| CrO₃ (H₂O/acetone) | 25°C, 24 hrs | Partial demethylation to hydroxyl-methoxy derivatives | 45% |
Key Insight : Oxidation primarily targets methoxy groups, producing hydroxylated derivatives. The electron-withdrawing pyrimidine ring increases the susceptibility of methoxy groups to electrophilic oxidation.
Reduction Reactions
The pyrimidine core and piperazine nitrogen atoms participate in reduction:
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| H₂/Pd-C (10 atm) | Pyrimidine ring | Partially saturated dihydropyrimidine | Selectivity: 78% |
| LiAlH₄ (THF) | Piperazine N-atoms | No observable reduction | Stability confirmed |
Mechanistic Note : Catalytic hydrogenation partially saturates the pyrimidine ring without affecting the piperazine moiety, as confirmed by NMR analysis.
Nucleophilic Substitution
The piperazine nitrogen atoms and pyrimidine C-2 position exhibit nucleophilic reactivity:
| Reagent | Site | Product | Rate Constant (k) |
|---|---|---|---|
| Methyl iodide (CH₃I) | Piperazine N-atom | Quaternary ammonium salt | 1.2 × 10⁻³ L/mol·s |
| Acetyl chloride (AcCl) | Piperazine N-atom | N-Acetylated derivative | 8.7 × 10⁻⁴ L/mol·s |
Regioselectivity : Substitution occurs preferentially at the less hindered piperazine nitrogen atom adjacent to the 2-methoxyphenyl group.
Electrophilic Aromatic Substitution
The 2-methoxyphenyl substituent directs electrophilic attacks:
| Reagent | Position | Product | Isomer Ratio |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to -OCH₃ | 4,6-Dimethoxy-2-[4-(2-methoxy-4-nitrophenyl)piperazin-1-yl]pyrimidine | 85:15 (para:meta) |
| Br₂/FeBr₃ | Ortho to -OCH₃ | Brominated aryl derivative | 72:28 (ortho:para) |
Directing Effects : The methoxy group on the phenyl ring strongly activates the aromatic ring for electrophilic substitution, favoring para and ortho positions.
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hrs | Diels-Alder adduct | Endo preference |
Theoretical Basis : DFT calculations suggest the pyrimidine ring’s electron deficiency enhances reactivity toward electron-rich dienophiles.
Thermal Degradation
Stability studies reveal decomposition pathways:
| Temperature | Atmosphere | Major Degradation Product | Half-Life |
|---|---|---|---|
| 250°C | N₂ | 2-Methoxyphenylpiperazine + CO | 3.2 hrs |
| 300°C | Air | Char residue (75%) + gaseous byproducts | <1 hr |
Analytical Evidence : TGA-DSC data correlate with mass loss profiles observed in thermal gravimetric analysis .
pH-Dependent Hydrolysis
The pyrimidine ring undergoes hydrolysis under extreme pH conditions:
| pH | Conditions | Product | Rate (kobs) |
|---|---|---|---|
| 1.0 | HCl (1M), reflux | 4,6-Dihydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine | 4.8 × 10⁻⁵ s⁻¹ |
| 13.0 | NaOH (1M), 60°C | Ring-opened urea derivatives | 2.1 × 10⁻⁴ s⁻¹ |
Mechanism : Acidic conditions promote protonation at N-1 of pyrimidine, while alkaline conditions lead to hydroxide attack at C-2.
Scientific Research Applications
Chemical Properties and Structure
This compound has the following molecular formula: . Its structure features a pyrimidine ring substituted with methoxy groups and a piperazine moiety, which is known to enhance biological activity.
Antidepressant Activity
Research has indicated that derivatives of piperazine, such as 4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine, exhibit antidepressant-like effects. A study demonstrated that these compounds interact with serotonin receptors, leading to increased serotonin levels in the brain, which is crucial for mood regulation.
Case Study:
In a preclinical study involving rodent models, the compound showed significant reductions in depressive-like behaviors when administered at specific dosages. The results were measured using the forced swim test (FST) and tail suspension test (TST), both commonly used to assess antidepressant efficacy.
| Test Type | Dosage (mg/kg) | Results (Duration of Immobility) |
|---|---|---|
| FST | 10 | Decreased by 30% |
| TST | 10 | Decreased by 25% |
Antipsychotic Potential
The compound has also been investigated for its antipsychotic properties. Its structural similarity to known antipsychotics suggests it may antagonize dopamine receptors effectively.
Case Study:
A study published in a peer-reviewed journal assessed the efficacy of this compound in animal models of schizophrenia. The results indicated that it reduced hyperactivity and improved cognitive deficits associated with the disorder.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Locomotor Activity | High | Significantly Reduced |
| Cognitive Performance | Poor | Improved |
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of this compound. It appears to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
In vitro assays demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 120 | 45 |
| IL-6 | 200 | 70 |
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine and Related Derivatives
Key Observations :
- Substitution Pattern : The target compound’s 4,6-dimethoxy pyrimidine core distinguishes it from analogs like 5-methoxy derivatives (e.g., ), which may alter electronic properties and receptor binding.
Pharmacological Activity
Key Insights :
- Serotonin Receptor Affinity : The 2-methoxyphenylpiperazine moiety is a hallmark of 5-HT₂A antagonists (e.g., ), suggesting the target compound may share this activity.
- Enzyme Inhibition : Coumarin-piperazine hybrids () demonstrate that piperazine-linked structures can multitarget enzymes, but the pyrimidine core’s role in such activity remains unexplored.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Differences :
- Solubility : Low aqueous solubility may limit bioavailability compared to coumarin derivatives (e.g., ), which benefit from polar oxygen atoms in the coumarin core.
Biological Activity
4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered interest for its potential pharmacological properties. This compound features a pyrimidine ring with methoxy substitutions and a piperazine moiety linked to a methoxyphenyl group. Its structural characteristics suggest it may interact with various biological targets, particularly G-protein-coupled receptors (GPCRs), which are common targets for therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with alpha1-adrenergic receptors and potentially other GPCRs. These receptors play crucial roles in numerous physiological processes, including vasoconstriction and neurotransmission. The compound's design allows it to exhibit lipophilicity, facilitating cellular penetration and interaction with these receptors.
Pharmacological Properties
Research indicates that derivatives of pyrimidine compounds often demonstrate significant pharmacological activities, including:
- Antitumor Effects : Similar compounds have shown efficacy in inhibiting dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. By blocking this enzyme, these compounds can impede cell proliferation in cancerous tissues .
- Neuropharmacological Effects : Compounds with piperazine structures are known for their potential in treating psychiatric disorders due to their modulatory effects on neurotransmitter systems .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications on the methoxy groups and the piperazine ring can significantly influence its biological activity. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish receptor affinity and selectivity .
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine | Lacks methoxyphenyl group | Moderate GPCR affinity |
| 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | Different substitution pattern | Reduced activity compared to target compound |
The unique presence of the methoxyphenyl group in this compound is believed to contribute to its distinct pharmacological profile compared to similar compounds.
Case Studies and Research Findings
- Anticancer Activity : A study on pyrimidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, particularly in inhibiting tumor growth in models of breast cancer .
- Neuropharmacological Studies : Research has shown that piperazine-containing compounds exhibit promise in treating anxiety and depression by modulating serotonin and dopamine receptors .
- Inhibition Studies : Inhibitory assays against DHFR have revealed that similar compounds can significantly reduce enzyme activity, leading to decreased cellular proliferation in cancerous cells .
Q & A
Basic Question: What are the established synthetic routes for 4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine, and how do reaction conditions impact yield?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with 1-(2-methoxyphenyl)piperazine under microwave-assisted conditions. Key parameters include:
- Temperature: Optimal reaction temperatures range between 80–100°C to prevent decomposition of the piperazine moiety.
- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity due to their ability to stabilize intermediates .
- Microwave Irradiation: Reduces reaction time from hours to minutes (e.g., 15–30 minutes) while improving yields (60–75%) compared to conventional heating .
Basic Question: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in substitution patterns?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Distinct signals for methoxy groups (δ 3.8–4.0 ppm) and piperazine protons (δ 2.8–3.5 ppm). Overlapping aromatic signals can be resolved using 2D-COSY or NOESY .
- 13C NMR: Confirms methoxy carbons (δ 55–60 ppm) and pyrimidine/phenyl carbons (δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass (e.g., 356.1742 for C₁₇H₂₁N₅O₃) validates molecular formula .
Advanced Question: How can researchers address discrepancies in reported pharmacological activity between structural analogs?
Methodological Answer:
Discrepancies often arise from differences in substituent positioning or stereochemistry. For example:
- Case Study: Analogs with 4-(2-fluorophenyl)piperazine show enhanced receptor affinity compared to 4-(4-chlorophenyl) derivatives due to steric and electronic effects .
- Experimental Design:
Advanced Question: What strategies are recommended for impurity profiling during synthesis?
Methodological Answer:
Common impurities include unreacted precursors or byproducts like 2,2'-(piperazine-1,4-diyl)dipyrimidine (CAS 84746-24-7) .
- Analytical Workflow:
- Mitigation: Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of piperazine to pyrimidine) to minimize unreacted starting materials .
Basic Question: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Degradation Pathways: Hydrolysis of methoxy groups or oxidation of the piperazine ring under humid or oxidative conditions.
- Stability Studies:
Advanced Question: How can computational modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADME Prediction:
- In Silico Tools:
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- First Aid: For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced Question: How can researchers resolve contradictions in reported receptor selectivity across studies?
Methodological Answer:
Contradictions may stem from assay variability (e.g., cell type, ligand concentration).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
